molecular formula C18H21ClN2O4 B5226159 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B5226159
M. Wt: 364.8 g/mol
InChI Key: XNZFQIWIEFCLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. It belongs to the pyrimidinetrione class of herbicides and is known for its broad-spectrum activity against a variety of weeds.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are involved in photosynthesis and protect plants from oxidative stress. By inhibiting the biosynthesis of carotenoids, this compound disrupts the normal functioning of the plant and ultimately leads to its death. The mechanism of action of this compound is well-understood and has been extensively studied.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, which leads to a decrease in photosynthetic activity and an increase in oxidative stress. It also affects the expression of genes involved in stress response and defense mechanisms. In addition, this compound has been shown to have effects on the soil microbiome, which can have implications for soil health and nutrient cycling.

Advantages and Limitations for Lab Experiments

1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a widely used herbicide and has been extensively studied for its herbicidal activity. It is relatively easy to synthesize and has a well-understood mechanism of action. However, it has some limitations for lab experiments. For example, it can be difficult to control the concentration of this compound in soil or water, which can affect the results of experiments. In addition, it can have variable effects on different plant species, which can make it difficult to generalize results.

Future Directions

There are several future directions for research on 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new herbicides based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop herbicides with improved efficacy and selectivity. Another area of interest is the development of new antibiotics based on the antimicrobial activity of this compound. Finally, there is interest in understanding the effects of this compound on the soil microbiome and developing strategies to mitigate any negative effects on soil health.
Conclusion:
This compound is a widely used herbicide that has been extensively studied for its herbicidal activity. However, it also has potential applications in other fields, such as medicine and biotechnology. The synthesis method is well-established, and the mechanism of action is well-understood. There are several future directions for research on this compound, including the development of new herbicides and antibiotics and understanding its effects on the soil microbiome.

Synthesis Methods

The synthesis of 1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3-chlorobenzoyl chloride with ethyl 5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in the presence of a base. The reaction proceeds via an esterification reaction, resulting in the formation of this compound. The synthesis method is well-established and has been optimized for large-scale production.

Scientific Research Applications

1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its herbicidal activity and is widely used in agriculture. However, it has also been studied for its potential use in other fields, such as medicine and biotechnology. This compound has been shown to have antimicrobial activity against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics. It has also been shown to have antitumor activity, making it a potential candidate for the development of new cancer drugs.

Properties

IUPAC Name

1-(3-chlorobenzoyl)-5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4/c1-4-18(9-8-11(2)3)15(23)20-17(25)21(16(18)24)14(22)12-6-5-7-13(19)10-12/h5-7,10-11H,4,8-9H2,1-3H3,(H,20,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZFQIWIEFCLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC(=CC=C2)Cl)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.